REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O:11]=[CH:12][C:13](=[CH2:15])[CH3:14].[BH4-].[Na+]>O>[CH2:3]([O:10][CH2:14][CH:13]([CH3:15])[CH2:12][OH:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
1.19 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture had stirred for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between -10° C. and -5° C
|
Type
|
CUSTOM
|
Details
|
at -10° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional hour during which time
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the organic materials were extracted several times with ether
|
Type
|
WASH
|
Details
|
extracts washing with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
after removal of low boiling materials, 39.6 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O:11]=[CH:12][C:13](=[CH2:15])[CH3:14].[BH4-].[Na+]>O>[CH2:3]([O:10][CH2:14][CH:13]([CH3:15])[CH2:12][OH:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
1.19 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture had stirred for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between -10° C. and -5° C
|
Type
|
CUSTOM
|
Details
|
at -10° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional hour during which time
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the organic materials were extracted several times with ether
|
Type
|
WASH
|
Details
|
extracts washing with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
after removal of low boiling materials, 39.6 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |